

Side-by-side comparison of "Defactinib analogue-1" and GSK2256098

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Compound of Interest		
Compound Name:	Defactinib analogue-1	
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A Comparative Guide to FAK Inhibitors: Defactinib vs. GSK2256098

For Researchers, Scientists, and Drug Development Professionals

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical signaling node that integrates signals from integrins and growth factor receptors to drive key tumorigenic processes, including cell proliferation, survival, migration, and invasion.[1] Its overexpression and activation are common in many cancers, making it a compelling target for therapeutic intervention.[2][3] This guide provides a side-by-side comparison of two prominent FAK inhibitors, Defactinib (also known as VS-6063 or PF-04554878) and GSK2256098, focusing on their mechanisms, performance data, and the experimental protocols used for their evaluation. [4][5]

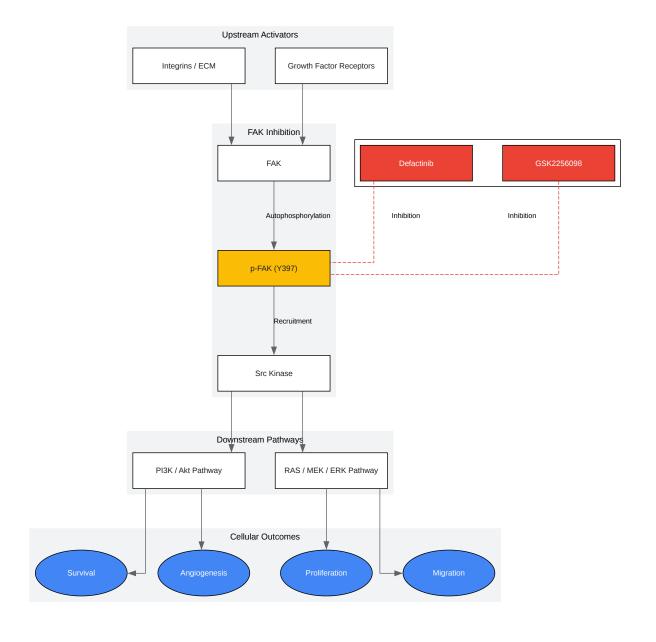
Note: As "**Defactinib analogue-1**" is not a publicly documented compound, this comparison will focus on the well-characterized parent compound, Defactinib.

Mechanism of Action and Signaling Pathway

Both Defactinib and GSK2256098 are ATP-competitive inhibitors of FAK.[6][7] They function by blocking the kinase activity of FAK, primarily inhibiting its crucial autophosphorylation at tyrosine 397 (Y397).[6][7] This initial phosphorylation event is essential for FAK activation, as it creates a binding site for Src family kinases, leading to the formation of an active signaling complex that phosphorylates downstream substrates.[1] By inhibiting FAK, these compounds



disrupt multiple oncogenic signaling cascades, including the PI3K/Akt and RAS/MEK/ERK pathways, thereby impeding tumor cell proliferation, survival, and migration.[8][9][10]





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Caption: Simplified FAK signaling cascade and points of inhibition.

Quantitative Data Comparison

The following tables summarize the biochemical potency, cellular activity, and pharmacokinetic properties of Defactinib and GSK2256098 based on available preclinical and clinical data.

Table 1: Biochemical and Cellular Potency

Parameter	Defactinib (VS- 6063)	GSK2256098	Reference
Target(s)	FAK, Pyk2	FAK	[6][11]
Mechanism	ATP-competitive, reversible	ATP-competitive, reversible	[6][7]
Biochemical IC50 (FAK)	0.6 nM	1.5 nM	[6][12]
Biochemical IC50 (Pyk2)	0.6 nM	>1000-fold less potent vs FAK	[6][11]
Cellular p-FAK IC50	23-26 nM	8.5 nM (U87MG), 12 nM (A549), 15 nM (OVCAR8)	[6][7][13]
Cell Viability IC50	1.98 μM (TT cells) to >50 μM (TPC1 cells)	Varies by cell line; dose-dependent decrease	[14][15]

Table 2: Pharmacokinetic Properties



Parameter	Defactinib (VS- 6063)	GSK2256098	Reference
Administration	Oral	Oral	[4][16]
Half-life (t½)	~9 hours	4-9 hours	[8][16]
Tmax	~4 hours (fed conditions)	Not specified	[8]
Key Metabolites	M2 (inactive), M4 (equipotent) via CYP3A4, CYP2C9	Not specified	[8]
Protein Binding	~90%	Not specified	[8]
Notable PK Info	Exposure increases with high-fat meal.[8]	Generally dose- proportional PK.[16] Limited BBB penetration in rodents, but higher in glioblastoma tumors. [12]	[8][12][16]

Table 3: Clinical Trial Highlights



Parameter	Defactinib (VS- 6063)	GSK2256098	Reference
Phase I MTD	400 mg BID (Recommended Phase 2 Dose)	1000 mg BID	[17][18]
Common AEs (Grade 1/2)	Hyperbilirubinemia, fatigue, nausea, diarrhea	Nausea, diarrhea, vomiting, decreased appetite	[18][19]
Clinical Activity	Durable stable disease in mesothelioma and rectal cancer.[19] Modest activity as monotherapy in KRAS-mutant NSCLC.[20]	Minor responses in melanoma and mesothelioma.[16][18] Activity noted in mesothelioma, especially Merlinnegative tumors.[16] [21]	[16][18][19][20][21]

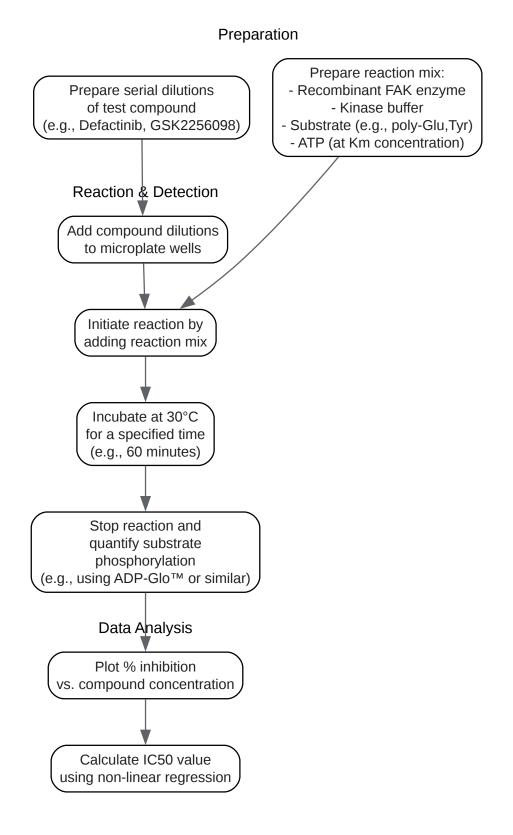
Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are representative protocols for key assays used to characterize FAK inhibitors.

FAK Kinase Inhibition Assay (Biochemical IC50)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of isolated FAK protein.





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Caption: Workflow for a typical in vitro kinase inhibition assay.



Methodology:

- Compound Preparation: Create a serial dilution series of the inhibitor (e.g., Defactinib) in DMSO.
- Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant human FAK enzyme, and the substrate.
- Inhibitor Addition: Add the diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
- Reaction Initiation: Start the kinase reaction by adding a solution of ATP, typically at its Km concentration for FAK.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60-120 minutes.
- Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced. Luminescence-based assays like ADP-Glo[™] are commonly used.
- Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[14]

Western Blot for Cellular p-FAK Inhibition

This method assesses the ability of a compound to inhibit FAK autophosphorylation within a cellular context.

Methodology:

- Cell Culture and Treatment: Plate cancer cells (e.g., U87MG glioblastoma or OVCAR8 ovarian cancer cells) and allow them to adhere overnight.[7] Treat the cells with various concentrations of the FAK inhibitor for a specified time (e.g., 2-24 hours).[7][22]
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[1]



- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FAK (e.g., anti-p-FAK Y397).
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - To normalize for protein loading, re-probe the membrane with an antibody for total FAK and a housekeeping protein like GAPDH or β-actin.
- Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the reduction in p-FAK levels relative to total FAK and the untreated control.

Cell Viability / Proliferation Assay (MTS/MTT Assay)

This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Methodology:

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a range of concentrations of the FAK inhibitor. Include a vehicle-only control (e.g., DMSO).



- Incubation: Incubate the cells for a period of 48 to 96 hours to allow for effects on proliferation.[7][23]
- Reagent Addition: Add a tetrazolium salt solution (e.g., MTS or MTT) to each well.
- Incubation: Incubate for 1-4 hours. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
- Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[14]

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